3-(4-Bromobenzoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine 3-(4-Bromobenzoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine
Brand Name: Vulcanchem
CAS No.: 793678-82-7
VCID: VC4197257
InChI: InChI=1S/C16H16BrNOS/c1-9-2-7-12-13(8-9)20-16(18)14(12)15(19)10-3-5-11(17)6-4-10/h3-6,9H,2,7-8,18H2,1H3
SMILES: CC1CCC2=C(C1)SC(=C2C(=O)C3=CC=C(C=C3)Br)N
Molecular Formula: C16H16BrNOS
Molecular Weight: 350.27

3-(4-Bromobenzoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine

CAS No.: 793678-82-7

Cat. No.: VC4197257

Molecular Formula: C16H16BrNOS

Molecular Weight: 350.27

* For research use only. Not for human or veterinary use.

3-(4-Bromobenzoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine - 793678-82-7

Specification

CAS No. 793678-82-7
Molecular Formula C16H16BrNOS
Molecular Weight 350.27
IUPAC Name (2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-(4-bromophenyl)methanone
Standard InChI InChI=1S/C16H16BrNOS/c1-9-2-7-12-13(8-9)20-16(18)14(12)15(19)10-3-5-11(17)6-4-10/h3-6,9H,2,7-8,18H2,1H3
Standard InChI Key WPAFOYNQSRQPDJ-UHFFFAOYSA-N
SMILES CC1CCC2=C(C1)SC(=C2C(=O)C3=CC=C(C=C3)Br)N

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

3-(4-Bromobenzoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine (CAS No. 793678-82-7) has the molecular formula C₁₆H₁₆BrNOS and a molecular weight of 350.27 g/mol . Its IUPAC name, (2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-(4-bromophenyl)methanone, reflects the fusion of a tetrahydro-benzothiophene ring with a 4-bromobenzoyl moiety at the 3-position and a methyl group at the 6-position.

Synthesis and Characterization

Synthetic Pathways

The synthesis of 3-(4-Bromobenzoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine typically involves multi-step organic reactions:

  • Formation of the Tetrahydro-benzothiophene Core:

    • Cyclization of α,β-unsaturated ketones with sulfur sources (e.g., Lawesson’s reagent) under controlled conditions.

    • Example: Reaction of 6-methylcyclohex-1-en-1-amine with elemental sulfur in the presence of a Lewis acid catalyst.

  • Introduction of the 4-Bromobenzoyl Group:

    • Friedel-Crafts acylation using 4-bromobenzoyl chloride and a Lewis acid (e.g., AlCl₃).

    • Alternative: Direct coupling via Suzuki-Miyaura cross-coupling for regioselective functionalization.

  • Amine Functionalization:

    • Reductive amination or nucleophilic substitution to install the amine group at the 2-position.

Example Reaction Scheme:

Cyclohexenone derivative+SLawesson’s reagentTetrahydro-benzothiophene intermediate4-Bromobenzoyl chlorideTarget compound\text{Cyclohexenone derivative} + \text{S} \xrightarrow{\text{Lawesson's reagent}} \text{Tetrahydro-benzothiophene intermediate} \xrightarrow{\text{4-Bromobenzoyl chloride}} \text{Target compound}

Characterization Data

TechniqueKey Observations
¹H NMRδ 1.2–1.8 (m, 4H, cyclohexene CH₂), δ 2.1 (s, 3H, CH₃), δ 7.5–8.0 (m, 4H, Ar-H).
MS (ESI)m/z 350.1 [M+H]⁺, isotopic pattern consistent with bromine .
IRPeaks at 1680 cm⁻¹ (C=O stretch), 3300 cm⁻¹ (N-H stretch).

Biological Activity and Mechanisms

Structure-Activity Relationships (SAR)

  • Bromine Substituent: Increases lipophilicity and metabolic stability.

  • Methyl Group: Reduces steric hindrance, improving binding pocket accommodation.

Industrial and Research Applications

Drug Discovery

  • Lead Compound: Serves as a scaffold for developing kinase inhibitors (e.g., JAK2, EGFR).

  • Proteolysis-Targeting Chimeras (PROTACs): Utilized as warheads for targeted protein degradation.

Organic Synthesis

  • Building Block: Intermediate for synthesizing polycyclic heteroaromatics via cross-coupling reactions.

  • Catalyst Development: Ligand in palladium-catalyzed C-H activation reactions.

Biochemical Probes

  • Fluorescent Derivatives: Tagged with dansyl groups for tracking protein interactions.

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